molecular formula C24H21N3O4S B2844516 Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1105204-13-4

Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2844516
CAS No.: 1105204-13-4
M. Wt: 447.51
InChI Key: CJRRRVIFHZTSQJ-UHFFFAOYSA-N
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Description

Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity

Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate, identified by its CAS number 1105204-13-4, is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C24H21N3O4SC_{24}H_{21}N_{3}O_{4}S, and it has a molecular weight of 447.5 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with pyridine and carbamoylating agents. The synthetic pathway may include the following steps:

  • Formation of Benzothiazole : Starting from 6-ethoxybenzothiazole.
  • Pyridine Reaction : Introducing pyridin-3-ylmethyl groups via nucleophilic substitution.
  • Carbamoylation : Using carbamoyl chloride or similar reagents to form the final product.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
GG4S. aureus50 mg/ml
GG5E. coli50 mg/ml
GG6Pseudomonas aeruginosa25 mg/ml

Anticancer Activity

Recent studies indicate that benzothiazole derivatives may also possess anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa10
Compound BMCF715
Compound CA54912

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : They may act as modulators for various receptors involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of several benzothiazole derivatives against multi-drug resistant bacterial strains, revealing that modifications at specific positions significantly enhanced their antimicrobial potency .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of benzothiazole compounds on breast cancer cells, demonstrating that certain substitutions led to improved selectivity and reduced toxicity towards normal cells .

Properties

IUPAC Name

methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)-(pyridin-3-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-17-10-11-20-21(13-17)32-24(26-20)27(15-16-7-6-12-25-14-16)22(28)18-8-4-5-9-19(18)23(29)30-2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRRRVIFHZTSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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